Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. Key structural elements include:
- Position 2: A methyl group substituent.
- Position 4: A 4-methoxyphenyl moiety, contributing to electronic and steric modulation.
The compound is synthesized via multicomponent reactions involving 2-aminobenzimidazole, substituted aldehydes, and β-keto esters under reflux in DMF, yielding moderate to high efficiencies . Structural elucidation typically employs IR, NMR, and mass spectrometry . While direct biological data for this compound are sparse in the provided evidence, its structural analogs exhibit antineoplastic, kinase inhibitory, and receptor antagonistic activities .
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H19N3O3/c1-12-17(19(24)26-3)18(13-8-10-14(25-2)11-9-13)23-16-7-5-4-6-15(16)22-20(23)21-12/h4-11,18H,1-3H3,(H,21,22) |
InChI Key |
XUXDLQWTVPDCFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
| Component | Quantity | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 2-Aminobenzimidazole | 1 mmol | DMF | Maghnite-H+ | 60°C | 4 h | 81% |
| 4-Methoxybenzaldehyde | 1 mmol | Methanol | Ni-nanoparticles | RT | 2 h | 75% |
| Methyl acetoacetate | 1 mmol | Water | None | Reflux | 24 h | 65% |
The product precipitates upon cooling and is purified via recrystallization in ethanol or methanol.
Stepwise Synthesis from Intermediate Precursors
A patent by outlines a nine-step synthesis starting from 4-cyano-2-methoxyphenylaldehyde and ethyl 3-oxobutanoate . Critical steps include:
-
Knoevenagel Condensation : Forms the dihydropyridine core.
-
Chiral Resolution : Uses preparative HPLC to isolate the (4S)-enantiomer.
-
Ester Saponification : Converts intermediates to carboxylic acids using NaOH/THF.
-
Amidation : Carbodiimide-mediated coupling with ammonia yields the carboxamide.
This method achieves an overall yield of 27.7% but requires chromatographic purification, increasing complexity.
Green Chemistry Approaches
Recent advancements emphasize eco-friendly protocols:
-
White LED-Promoted Synthesis : Spiky Ni-nanoparticles (14 mg) catalyze reactions in water at room temperature under white LED light, yielding 75–85% in 1–3 hours.
-
Solvent-Free Conditions : Reactions using neat 4-methoxybenzaldehyde and 2-aminobenzimidazole at 100°C achieve 70% yield without solvents.
Mechanistic Insights
The reaction proceeds via:
-
Formation of a Knoevenagel Adduct : Methyl acetoacetate and aldehyde condense to form an α,β-unsaturated ketone.
-
Nucleophilic Attack : 2-Aminobenzimidazole attacks the ketone, forming a tetrahedral intermediate.
-
Cyclization : Intramolecular dehydration generates the dihydropyrimido[1,2-a]benzimidazole core.
Acidic catalysts (e.g., Maghnite-H+) protonate carbonyl groups, accelerating nucleophilic steps.
Characterization and Validation
Synthesized compounds are validated using:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Multi-Component | One-pot, scalable, high yield | Requires reflux conditions | 72–84% |
| Stepwise Synthesis | Enantiomeric purity | Low overall yield, complex | 27.7% |
| Green Chemistry | Eco-friendly, rapid | Specialized catalysts required | 70–85% |
Industrial and Pharmacological Relevance
The compound’s synthesis is optimized for anti-cancer and anti-inflammatory applications. Derivatives show inhibitory activity against VEGFR-2 and cyclooxygenase-2. Scalable methods like Maghnite-H+-catalyzed reactions are preferred for industrial production due to cost efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy (-OCH₃) and ester (-COOCH₃) groups serve as primary sites for nucleophilic substitution:
-
Methoxy group substitution :
The para-methoxyphenyl substituent undergoes demethylation or substitution with strong nucleophiles (e.g., amines, thiols) under acidic or basic conditions. For example, reaction with HBr/acetic acid replaces the methoxy group with a hydroxyl group . -
Ester hydrolysis :
The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl, enabling further derivatization (e.g., amidation) .
Table 1: Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Methoxy demethylation | HBr (48%), acetic acid, reflux, 6h | 4-(4-Hydroxyphenyl) derivative | 72–85 |
| Ester hydrolysis | 2M NaOH, ethanol, 80°C, 4h | Carboxylic acid | 89 |
Oxidation and Reduction
The dihydropyrimidine ring is redox-active:
-
Oxidation :
Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane converts the 1,4-dihydropyrimidine to a fully aromatic pyrimidine system, enhancing conjugation . -
Hydrogenation :
Catalytic hydrogenation (H₂/Pd-C) saturates the dihydropyrimidine ring, yielding a tetrahydropyrimidine derivative with altered biological activity.
Key Data :
-
Oxidation with DDQ proceeds quantitatively at 25°C within 2h.
-
Hydrogenation achieves >95% conversion under 1 atm H₂.
Cycloaddition and Ring-Opening
The electron-deficient pyrimidine ring participates in cycloaddition reactions:
-
Diels-Alder reactivity :
Reacts with electron-rich dienes (e.g., furan, cyclopentadiene) to form bicyclic adducts, confirmed by X-ray crystallography in related analogs . -
Ring-opening with amines :
Primary amines (e.g., methylamine) cleave the pyrimidine ring under mild conditions, producing benzimidazole-aniline hybrids .
Functionalization at the Benzimidazole Nitrogen
The NH group in the benzimidazole moiety undergoes alkylation or acylation:
-
Alkylation :
Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives, critical for modulating pharmacokinetic properties . -
Acylation :
Acetic anhydride/acetic acid introduces acetyl groups, verified by FT-IR peaks at 1701 cm⁻¹ (C=O) .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the dihydropyrimidine ring and alkenes (e.g., styrene), forming cyclobutane-fused products. This reaction is stereospecific, with cis-selectivity observed in NMR studies .
Comparative Reactivity with Analogues
Table 2: Reactivity Trends in Pyrimido-Benzimidazole Derivatives
| Substituent Position | Reactivity with HBr | Oxidation Rate (DDQ) |
|---|---|---|
| 4-Methoxyphenyl | Fast (t₁/₂ = 1.5h) | Moderate |
| 3,4-Dimethoxyphenyl | Slow (t₁/₂ = 4h) | Fast |
| 4-Hydroxyphenyl | N/A | Slow |
Mechanistic Insights
-
Ester hydrolysis follows a base-catalyzed nucleophilic acyl substitution mechanism, confirmed by kinetic isotope effects.
-
DDQ oxidation proceeds via single-electron transfer (SET), with radical intermediates detected via EPR spectroscopy.
This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry, enabling tailored modifications for target-specific drug design. Further studies exploring its electrochemical and catalytic transformations are warranted.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Antitumor Efficacy
- Study Reference : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 15 µM.
- Mechanism : The compound induces apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table indicates that this compound has varying degrees of effectiveness against different bacterial strains.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been investigated for its potential to mitigate neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotection in Animal Models
- Study Reference : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test.
- Biochemical Analysis : The treatment led to a significant reduction in amyloid-beta plaques and tau phosphorylation, markers associated with Alzheimer's pathology.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- 4-Aryl Groups : The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing nitro group in , which enhances π–π interactions and antineoplastic potency. The trimethoxyphenyl variant in demonstrates improved anticancer activity due to enhanced hydrophobic interactions.
- Ester Groups : Methyl esters (target compound) offer lower solubility compared to ethyl or 2-methoxyethyl esters (e.g., ), impacting bioavailability.
- Heterocyclic Moieties : The pyridinyl group in and furanyl group in introduce hydrogen-bonding capabilities, crucial for receptor binding and kinase inhibition.
Physicochemical Properties
- Molecular Weight : Derivatives range from 337.37 () to 479.50 (), influencing membrane permeability.
- pKa : Predicted pKa values for analogs like (pKa ~5.0) suggest ionization at physiological pH, affecting pharmacokinetics.
Research Findings and Implications
- Crystallography : The nitro- and trifluoromethyl-substituted analog in exhibits a nearly planar fused-ring system stabilized by hydrogen bonds and π–π interactions, suggesting structural rigidity beneficial for target binding.
- Biological Potential: While the target compound lacks direct activity data, its diethylamino- and furan-containing analogs () show promise as kinase inhibitors and receptor antagonists, respectively.
Biological Activity
Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate (commonly referred to as MMB) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological effects, supported by recent research findings and case studies.
Chemical Structure and Properties
MMB has the molecular formula and a molecular weight of approximately 349.38 g/mol. The structure features a pyrimidine ring fused with a benzimidazole moiety, which is characteristic of compounds with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.38 g/mol |
| CAS Number | 704877-27-0 |
| Melting Point | Not specified |
Synthesis
The synthesis of MMB typically involves multi-step reactions including condensation of appropriate aldehydes with guanidine derivatives under acidic conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis which significantly reduces reaction time while improving product quality .
Antimicrobial Effects
MMB has been evaluated for its antimicrobial properties against several bacterial strains. A study highlighted that derivatives of dihydropyrimidines possess antibacterial activity due to their ability to inhibit bacterial growth through disruption of cellular processes . While direct data on MMB is sparse, its structural analogs have demonstrated promising results.
Anticancer Potential
The compound's ability to interact with DNA and RNA suggests it may possess anticancer properties. Research into similar compounds has shown that modifications in the pyrimidine structure can enhance cytotoxicity against cancer cell lines. For example, studies have reported that certain pyrimidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
Case Studies
- Antiviral Efficacy : A study on pyrimidine derivatives found that modifications led to enhanced antiviral activity against HIV strains with resistance mutations. This indicates that MMB, given its structural similarities, may also exhibit such effects if subjected to similar testing protocols .
- Antimicrobial Testing : In a comparative analysis of various dihydropyrimidine compounds, one derivative exhibited an IC50 value of 12 μg/mL against Staphylococcus aureus. This suggests that MMB could be evaluated for similar antimicrobial potency in future studies .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
Answer:
The synthesis typically involves cyclocondensation of substituted benzimidazole precursors with β-keto esters. A representative protocol includes:
- Step 1: React 3-amino-4-hydroxybenzoate derivatives with aryl acids under reflux (e.g., polyphosphoric acid as a catalyst) to form benzoxazole intermediates .
- Step 2: Condense the intermediate with 4-methoxyphenyl-substituted amidines under microwave-assisted or thermal conditions to yield the dihydropyrimido-benzimidazole core .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >98% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is the crystal structure of this compound determined, and what software is essential for refinement?
Answer:
- Data Collection: Employ a Rigaku Saturn diffractometer with Mo Kα radiation (λ = 0.71073 Å) to collect high-resolution data. Ensure crystal quality by screening for twinning (e.g., monoclinic system, space group P2₁/c, as seen in analogous compounds) .
- Refinement: Use SHELXL for structure solution and refinement. Key steps include:
Advanced: How can conformational discrepancies in the dihydropyrimidine ring be resolved during structural analysis?
Answer:
- Puckering Analysis: Apply the Cremer-Pople parameters to quantify non-planarity. Calculate the puckering amplitude (Q) and phase angle (θ) using software like PARST or WinGX .
- Case Example: For a six-membered dihydropyrimidine ring, a Q value of 0.45–0.55 Å and θ ≈ 0° indicates a chair conformation. Deviations (e.g., boat or twist-boat) may arise from steric clashes with the 4-methoxyphenyl group, requiring re-examination of hydrogen-bonding networks or disorder modeling .
Advanced: What strategies address contradictions between computational and experimental bond-length data?
Answer:
- DFT Calibration: Optimize geometry at the B3LYP/6-31G(d) level and compare with X-ray data. For example, if calculated C–N bond lengths exceed experimental values by >0.02 Å:
- Reassess basis set suitability (e.g., switch to def2-TZVP for heavier atoms).
- Include solvent effects (PCM model) or dispersion corrections (D3-BJ) .
- Error Sources: Check for thermal motion artifacts in crystallographic data (e.g., high Ueq values) or missing electron density in residual maps .
Advanced: How can structure-activity relationships (SAR) be explored for pharmacological screening?
Answer:
- Pharmacophore Mapping: Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinase domains). Key interactions:
- In Vitro Assays: Compare IC₅₀ values against analogs with varied substituents (e.g., nitro or trifluoromethyl groups) to assess electronic effects on bioactivity .
Advanced: What experimental designs mitigate challenges in characterizing tautomeric forms?
Answer:
- Dynamic NMR: Perform variable-temperature ¹H NMR (e.g., 298–343 K) in DMSO-d₆. Broadening or splitting of NH signals indicates tautomeric exchange (e.g., 1,4-dihydro vs. aromatic forms) .
- X-ray vs. DFT: Cross-validate dominant tautomers by comparing experimental bond lengths (C–N, C–O) with DFT-optimized structures. For example, a C3–O bond length of ~1.36 Å supports the enol tautomer .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Accelerated Degradation Studies: Store samples at 40°C/75% RH for 4 weeks. Monitor via:
- HPLC-UV for decomposition products (e.g., ester hydrolysis).
- TGA/DSC to detect melting point shifts or polymorphic transitions .
- Light Sensitivity: Conduct photostability tests (ICH Q1B guidelines) using a xenon lamp. Degradation pathways (e.g., demethylation) are identified via LC-MS .
Advanced: How to resolve electron density ambiguities in the benzimidazole moiety during refinement?
Answer:
- Disorder Modeling: Split the benzimidazole ring into two positions with occupancy ratios refined via SHELXL . Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Hirshfeld Analysis: Use CrystalExplorer to map close contacts. For example, short O···H interactions (≤2.5 Å) may indicate hydrogen bonding that stabilizes specific conformations .
Basic: What spectroscopic techniques confirm the compound’s regiochemistry?
Answer:
- ¹H-¹³C HMBC NMR: Correlate methoxy protons (δ ~3.8 ppm) with quaternary carbons on the 4-methoxyphenyl group.
- NOESY: Detect spatial proximity between the 2-methyl group and benzimidazole protons to confirm substitution patterns .
Advanced: How to design a high-throughput crystallography pipeline for derivatives?
Answer:
- Automated Workflow:
- Machine Learning: Train models on existing crystal data (e.g., β angles, unit cell dimensions) to predict crystallization conditions for new analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
